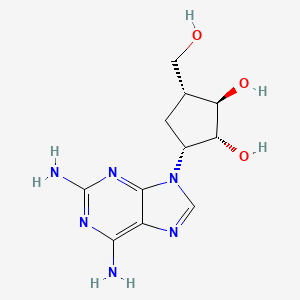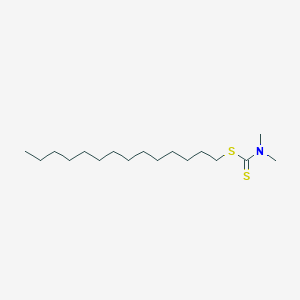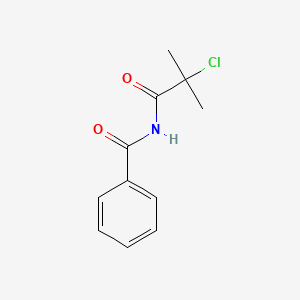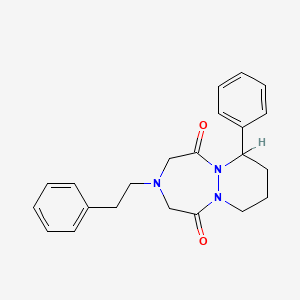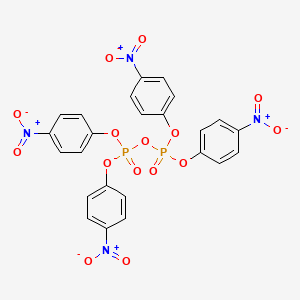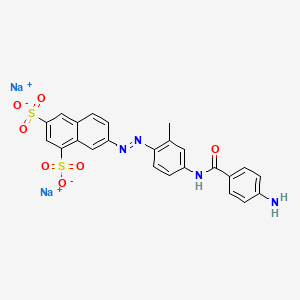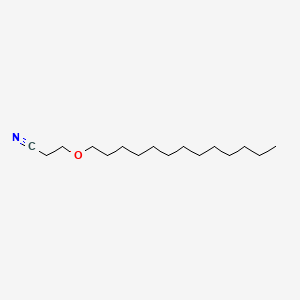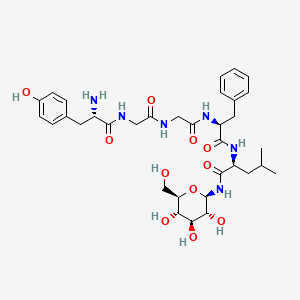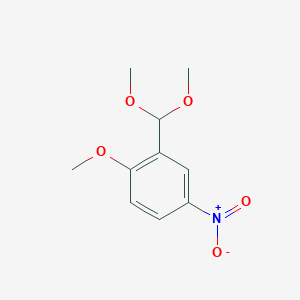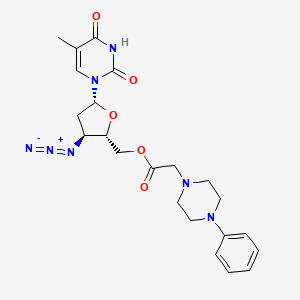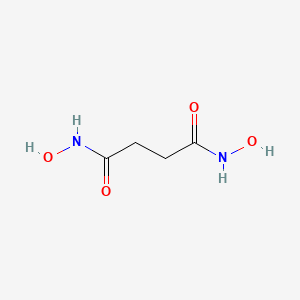
n,n'-Dihydroxybutanediamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
n,n’-Dihydroxybutanediamide: is a chemical compound with the molecular formula C4H8N2O4. It is also known as 2,3-dihydroxybutanediamide. This compound is characterized by the presence of two amide groups and two hydroxyl groups attached to a butane backbone. It is a derivative of butanediamide and has significant applications in various fields of science and industry.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of n,n’-dihydroxybutanediamide can be achieved through several methods. One common approach involves the reaction of butanediamide with hydroxylating agents under controlled conditions. For instance, the hydroxylation of butanediamide using hydrogen peroxide in the presence of a catalyst can yield n,n’-dihydroxybutanediamide .
Industrial Production Methods: Industrial production of n,n’-dihydroxybutanediamide typically involves large-scale hydroxylation processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced catalytic systems to ensure efficient conversion of butanediamide to the desired product .
化学反応の分析
Types of Reactions: n,n’-Dihydroxybutanediamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.
Reduction: The amide groups can be reduced to amines under suitable conditions.
Substitution: The hydroxyl groups can participate in substitution reactions, forming ethers or esters.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed:
Oxidation: Oxidation of n,n’-dihydroxybutanediamide can yield diketones.
Reduction: Reduction can produce diamines.
Substitution: Substitution reactions can result in the formation of various ethers or esters depending on the reagents used.
科学的研究の応用
n,n’-Dihydroxybutanediamide has a wide range of applications in scientific research:
作用機序
The mechanism of action of n,n’-dihydroxybutanediamide involves its interaction with specific molecular targets. The hydroxyl and amide groups allow it to form hydrogen bonds and coordinate with metal ions, making it a versatile ligand in coordination chemistry. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .
類似化合物との比較
n,n’-Dimethylformamide (DMF): A common solvent with similar amide functionality but lacking hydroxyl groups.
n,n’-Dimethylacetamide (DMA): Another solvent with similar properties to DMF.
n,n’-Dihydroxybutanediamide Derivatives: Compounds with additional functional groups or modifications to the butane backbone.
Uniqueness: n,n’-Dihydroxybutanediamide is unique due to the presence of both hydroxyl and amide groups, which confer distinct reactivity and interaction capabilities. This dual functionality makes it a valuable compound in various chemical and biological applications .
特性
CAS番号 |
5615-93-0 |
|---|---|
分子式 |
C4H8N2O4 |
分子量 |
148.12 g/mol |
IUPAC名 |
N,N'-dihydroxybutanediamide |
InChI |
InChI=1S/C4H8N2O4/c7-3(5-9)1-2-4(8)6-10/h9-10H,1-2H2,(H,5,7)(H,6,8) |
InChIキー |
CPNWYUNUUZVJEZ-UHFFFAOYSA-N |
正規SMILES |
C(CC(=O)NO)C(=O)NO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


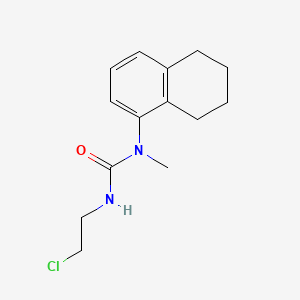
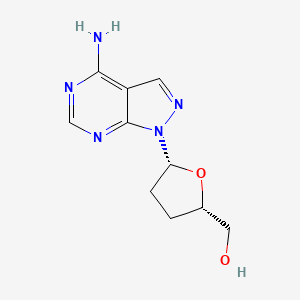
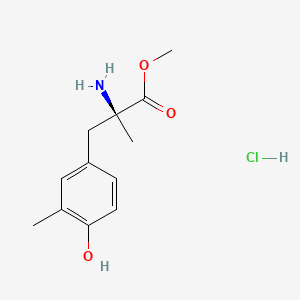
![methyl 3-(1-methylpiperidin-4-yl)-5-[2-(methylsulfamoyl)ethyl]-1H-indole-2-carboxylate](/img/structure/B12802021.png)
